REACTION_CXSMILES
|
C=CC=C.O.C(=O)=[O:7].[CH2:9](O)[CH:10]=[CH:11][CH2:12][CH2:13][CH2:14][CH:15]=[CH2:16]>CN(C)C=O>[CH2:9]=[CH:10][CH:11]([OH:7])[CH2:12][CH2:13][CH2:14][CH:15]=[CH2:16]
|
Name
|
|
Quantity
|
0.5 mol
|
Type
|
reactant
|
Smiles
|
C=CC=C
|
Name
|
|
Quantity
|
1 mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.6 mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
2,7-octadien-1-ol
|
Quantity
|
0.158 mol
|
Type
|
reactant
|
Smiles
|
C(C=CCCCC=C)O
|
Name
|
|
Quantity
|
63 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
separated palladium complex
|
Name
|
|
Type
|
product
|
Smiles
|
C=CC(CCCC=C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.016 mol | |
YIELD: CALCULATEDPERCENTYIELD | 10.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |